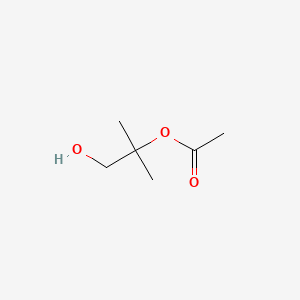

2-Acetoxy-2-methyl-1-propanol

Vue d'ensemble

Description

2-Acetoxy-2-methyl-1-propanol is a chemical compound with the molecular formula C6H12O3 . It has a molecular weight of 132.16 . It appears as an oil and is soluble in acetone, chloroform, dichloromethane, ethyl acetate, and methanol .

Molecular Structure Analysis

The molecular structure of this compound consists of six carbon atoms, twelve hydrogen atoms, and three oxygen atoms . The exact structure can be represented by the canonical SMILES stringCC(=O)OC(C)(C)CO . Physical and Chemical Properties Analysis

This compound is an oil that is soluble in acetone, chloroform, dichloromethane, ethyl acetate, and methanol . It has a molecular weight of 132.16 .Applications De Recherche Scientifique

Catalyst in Chemical Synthesis

2-Acetoxy-2-methyl-1-propanol serves as a catalyst in the acetolysis of epichlorohydrin, a critical process for manufacturing various polyepoxy materials. Traditional methods use corrosive liquid acids, presenting environmental and handling concerns. Nanocrystalline ZSM-5 catalysts have been explored as an alternative, showing promise in producing 1-acetoxy-3-chloro-2-propanol, a crucial intermediate in the synthesis of these materials. This approach aims to reduce the environmental footprint while maintaining efficiency in the production process (Roselin, Selvin, & Bououdina, 2012).

Hydrogenolysis of Glycerol

Investigations into the liquid-phase hydrogenolysis of glycerol have revealed the utility of 2-propanol as a hydrogen donor molecule. This process is integral for converting glycerol into 1,2-propanediol, an important chemical for various industrial applications. The research compared the performance of Ni or Cu supported on Al2O3 catalysts under nitrogen pressure, shedding light on the mechanistic differences in glycerol hydrogenolysis depending on the origin of the hydrogen species (Gandarias et al., 2011).

Electrocatalytic Synthesis

Hydroxyacetone, a dehydration product of glycerol, has been proposed as a platform for the electrocatalytic synthesis of various chemicals, including acetone, 1,2-propanediol, and 2-propanol. The study investigated the performance of different non-noble metals as electrode materials and examined various electrolyte compositions. The outcomes highlighted the potential of using hydroxyacetone in electrocatalytic processes for efficient chemical synthesis (Sauter, Bergmann, & Schröder, 2017).

Photosensitive Reagent Synthesis

This compound has been employed in the synthesis of photosensitive solicitation reagents. The technique used for this synthesis presented numerous advantages, including simplicity, cost-effectiveness, and higher transformation rates, while also minimizing environmental pollution and enhancing economic benefits. This underscores the compound's significance in the production of photosensitive materials (Han Qin-ye, 2006).

Mécanisme D'action

Target of Action

2-Acetoxy-2-methyl-1-propanol is an organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that it can be obtained through the esterification reaction of 2-methyl-1-propanol and acetic acid . More research is needed to understand its interaction with its targets and any resulting changes.

Biochemical Pathways

It’s known that it’s used as a solvent and cleaning agent, as well as an intermediate in the manufacture of fragrances, pharmaceuticals, and pesticides

Pharmacokinetics

It’s known that it’s soluble in water and most organic solvents . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s known to be a flammable liquid with irritant and corrosive properties . Proper protective measures should be taken when handling this compound to avoid skin contact and inhalation of vapors . More research is needed to discuss how other environmental factors influence its action.

Propriétés

IUPAC Name |

(1-hydroxy-2-methylpropan-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(8)9-6(2,3)4-7/h7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOKHTMCBUZSOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-Phenoxyethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3136153.png)

![1,4-Dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B3136172.png)

![1-[(2-Methylphenyl)methyl]piperidin-4-amine](/img/structure/B3136182.png)

![[4-(Pyrimidin-2-yloxy)cyclohexyl]amine](/img/structure/B3136196.png)

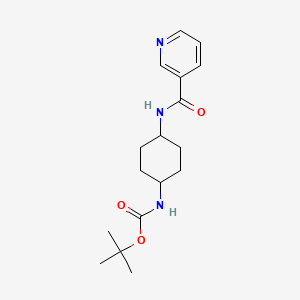

![N-[(1R*,4R*)-4-Aminocyclohexyl]nicotinamide dihydrochloride](/img/structure/B3136229.png)

![2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one](/img/structure/B3136239.png)